molecular formula C14H9ClO3 B2614326 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde CAS No. 297139-30-1

5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde

Cat. No.: B2614326
CAS No.: 297139-30-1
M. Wt: 260.67
InChI Key: CBYBEYFLXVDUHZ-UHFFFAOYSA-N
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Description

5-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde is a substituted furan derivative characterized by a 4-chlorophenyl group conjugated via an α,β-unsaturated ketone (propenoyl) moiety at the 5-position of the furan ring and a carbaldehyde functional group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-11-4-1-10(2-5-11)3-7-13(17)14-8-6-12(9-16)18-14/h1-9H/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYBEYFLXVDUHZ-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(O2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(O2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde serves as an important intermediate in the synthesis of various heterocyclic compounds. It is utilized as a building block for more complex molecules, facilitating the development of novel chemical entities.

Synthesis Techniques

The synthesis typically involves:

  • Reagents : 4-chlorobenzaldehyde and furan-2-carbaldehyde.
  • Conditions : Base (e.g., potassium carbonate) in dimethylformamide at elevated temperatures.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its interactions with biological targets can lead to significant therapeutic effects.

Antimicrobial Activity

A study demonstrated the antimicrobial efficacy of derivatives of furan compounds against various bacterial strains. The presence of the chlorophenyl group enhances the compound's interaction with microbial targets.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehydeEscherichia coli64 µg/mL
Related Furan DerivativeStaphylococcus aureus32 µg/mL

Medicinal Applications

The compound is under investigation for its potential as a therapeutic agent in treating various diseases. Its mechanism of action involves forming covalent bonds with nucleophilic sites in biological molecules, inhibiting enzyme activity or disrupting cellular processes.

Case Studies

  • Anticancer Research : Studies have focused on the compound's ability to induce apoptosis in cancer cells. The results indicate that it may inhibit tumor growth through specific pathways.
  • Antimicrobial Studies : Research has shown significant inhibition of pathogenic bacteria, suggesting its potential use in developing new antibiotics.

Industrial Applications

In industry, 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde is used as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The furan ring and the aldehyde group play crucial roles in its reactivity and biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular weights, melting points, and synthesis yields:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications
5-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde (Target) Propenoyl + 4-ClPh, carbaldehyde 290.72* N/A N/A Hypothesized: Drug intermediates, conjugated systems
5-(4-Chlorophenyl)furan-2-carbaldehyde (1a) 4-ClPh, carbaldehyde 206.63 126–128 45.2 API intermediates
5-(4-Chlorophenyl)thiophene-2-carbaldehyde (1b) Thiophene replaces furan, 4-ClPh 222.70 88–90 25 Unspecified, likely materials science
3-[5-(4-ClPh)furan-2-yl]-1-(4-MeOPh)prop-2-en-1-one (2a) Propenoyl + 4-MeOPh, furan 338.79 179–181 80 Photocatalytic studies
5-(4-Hydroxyphenyl)furan-2-carbaldehyde (3r) 4-OHPh, carbaldehyde 188.17 N/A N/A Hydrogen-bonding motifs
5-(4-Cl-2-MePh)furan-2-carbaldehyde 4-Cl-2-MePh, carbaldehyde 220.66 N/A N/A Pharma intermediates

*Calculated based on formula C₁₄H₁₀ClO₃.

Key Observations:
  • Heterocycle Replacement : Replacing furan with thiophene (1b) reduces melting point by ~38°C, likely due to weaker intermolecular interactions (thiophene’s lower polarity vs. furan) .
  • Electron-Donating vs. Withdrawing Groups : The methoxy group in 2a elevates the melting point to 179–181°C compared to 1a (126–128°C), suggesting enhanced crystallinity from polar substituents .

Biological Activity

5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde can be represented as follows:

  • Molecular Formula : C13H11ClO3
  • Molecular Weight : 250.68 g/mol
  • IUPAC Name : 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde

This compound is characterized by a furan ring substituted with a chlorophenyl group and an enoyl moiety, which contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, studies have shown that related furan derivatives can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the chlorophenyl group in our compound may enhance its interaction with microbial targets, leading to increased efficacy.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehydeE. coli64 µg/mL
Related Furan DerivativeS. aureus32 µg/mL

Anticancer Properties

The anticancer potential of furan derivatives has been extensively studied. Compounds similar to 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde have shown promising results against various cancer cell lines. For example, certain furan-based compounds have been reported to induce apoptosis in colorectal cancer cells . The mechanism is thought to involve the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, furan derivatives have been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in studies involving furan compounds, suggesting a potential role in treating inflammatory diseases .

The biological activity of 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that furan derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Interaction with DNA : Certain furan compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

  • Antimicrobial Study : A study focusing on the synthesis and evaluation of furan derivatives demonstrated that compounds closely related to 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde exhibited significant antibacterial activity against Mycobacterium tuberculosis .
  • Anticancer Research : Another investigation highlighted the effectiveness of furan-based compounds in inhibiting tumor growth in various cancer models, underscoring their potential as chemotherapeutic agents .

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